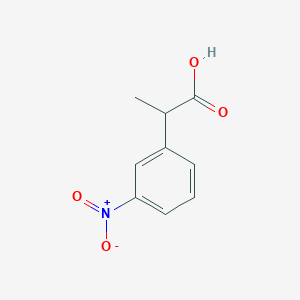

2-(3-nitrophenyl)propanoic Acid

Description

2-(3-Nitrophenyl)propanoic acid (C₁₀H₁₁NO₄, molar mass: 209.2 g/mol) is a nitro-substituted aromatic carboxylic acid. The nitro group at the meta-position of the phenyl ring imparts distinct electronic effects, making it a versatile intermediate in organic synthesis. Key applications include:

- Pharmaceuticals: Synthesis of drug candidates, such as anticancer agents and enzyme inhibitors.

- Dyes: Precursor for nitroaromatic dyes due to its electron-withdrawing nitro group.

- Heterocyclic Chemistry: Building block for nitrogen-containing heterocycles via cyclization reactions .

Synthetic routes include Lai’s thermal method (reacting 3-nitroacetophenone with 2-methylacetone), ASETR plasma-assisted nucleophilic substitution, and sodium azide-mediated transformations .

Properties

IUPAC Name |

2-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZZRXBIBUPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-nitrophenyl)propanoic acid can be synthesized through several methods. One common approach involves the nitration of phenylpropanoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(3-nitrophenyl)propanoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products

Reduction: 2-(3-aminophenyl)propanoic acid.

Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Esterification: Esters of 2-(3-nitrophenyl)propanoic acid.

Scientific Research Applications

Chemistry

2-(3-Nitrophenyl)propanoic acid serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Reduction Reactions : The nitro group can be reduced to an amino group, allowing for further functionalization.

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters with alcohols |

| Reduction | Conversion of nitro to amino groups |

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is particularly noted for:

- Enzyme Inhibition : Investigations into how it may inhibit specific enzymes involved in metabolic pathways.

- Antiproliferative Activity : Studies have shown it can induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.

Case Study: Anticancer Activity

A study demonstrated that treatment with 2-(3-nitrophenyl)propanoic acid led to significant apoptosis in HeLa cells (cervical cancer cell line), highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 50 | Significant reduction in viability |

| HepG2 | 75 | Moderate sensitivity |

| 4T1 | 40 | Highest sensitivity |

Medicine

The therapeutic potential of 2-(3-nitrophenyl)propanoic acid is under investigation for various medical applications:

- Anti-inflammatory Properties : Research indicates it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that the compound can significantly reduce levels of inflammatory markers, suggesting its utility in treating inflammatory diseases.

Industry

In industrial applications, 2-(3-nitrophenyl)propanoic acid is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of other compounds makes it valuable in the chemical manufacturing sector.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)propanoic acid depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets, such as enzymes or receptors. The nitro group itself can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

2-Amino-3-(3-nitrophenyl)propanoic Acid

- Molecular Formula : C₉H₁₀N₂O₄ (molar mass: 210.19 g/mol)

- Key Features: Incorporates an amino group at the β-position, enabling zwitterionic behavior. The nitro group remains at the 3-position.

- Applications: Used in life sciences for synthesizing modified amino acids (e.g., L-3-nitrophenylalanine) and peptide-based drug candidates. Its stereospecific (S)-enantiomer is cataloged for high-purity biochemical research .

3-Amino-3-(2-nitrophenyl)propionic Acid

3-[5-(3-Nitrophenyl)furan-2-yl]propanoic Acid

2-[(3-Nitrophenyl)formamido]propanoic Acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic Acid

- Molecular Formula : C₁₄H₁₈N₂O₆ (molar mass: 310.3 g/mol)

- Key Features: Boc-protected amino group improves stability during peptide synthesis.

- Applications : Critical in solid-phase peptide synthesis (SPPS) for constructing nitroaromatic peptide backbones .

Comparative Data Table

Research Findings and Key Differences

Electronic Effects: The meta-nitro group in 2-(3-nitrophenyl)propanoic acid stabilizes negative charges, enhancing its reactivity in nucleophilic substitutions compared to ortho-nitro analogs .

Biological Activity: Amino-substituted derivatives (e.g., 2-Amino-3-(3-nitrophenyl)propanoic acid) exhibit higher solubility and bioavailability, making them preferable in drug design .

Stereochemical Influence: Enantiomers like (S)-2-Amino-3-(3-nitrophenyl)propanoic acid show distinct biological activities, underscoring the importance of chirality in pharmaceuticals .

Biological Activity

2-(3-Nitrophenyl)propanoic acid, with the molecular formula CHNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological systems.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a nitrophenyl group at the second carbon position. The presence of the nitro group is significant as it can be converted into reactive intermediates, which may interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial Properties

Research indicates that 2-(3-nitrophenyl)propanoic acid demonstrates antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical applications. The mechanism of action may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of 2-(3-nitrophenyl)propanoic acid have been investigated in several studies. It has been observed to exhibit cytotoxic effects against specific cancer cell lines, which may be attributed to its ability to induce apoptosis or inhibit cell proliferation . The compound's structure allows it to interact with enzymes and receptors involved in cancer cell signaling pathways.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of 2-(3-nitrophenyl)propanoic acid:

- In vitro Studies : In laboratory settings, 2-(3-nitrophenyl)propanoic acid has shown promising results against various cancer cell lines, including breast and colon cancer cells. The compound was found to induce cell cycle arrest and promote apoptosis through intrinsic pathways .

- Mechanistic Insights : Mechanistic studies have suggested that the nitro group plays a crucial role in the compound's reactivity, allowing it to form adducts with cellular macromolecules such as proteins and nucleic acids. This reactivity is believed to contribute to its cytotoxic effects .

- Synergistic Effects : Some studies have explored the potential for synergistic effects when combining 2-(3-nitrophenyl)propanoic acid with other chemotherapeutic agents. This combination therapy approach may enhance efficacy while reducing side effects associated with higher doses of individual drugs .

Comparative Analysis

The following table summarizes the biological activity of 2-(3-nitrophenyl)propanoic acid compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-(3-Nitrophenyl)propanoic Acid | Yes | Yes | Nitro group enhances reactivity |

| 2-Methyl-2-(3-nitrophenyl)propanoic Acid | Yes | Moderate | Methyl substitution may affect potency |

| 3-Nitrobenzoic Acid | Limited | Low | Lacks propanoic acid structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.